Sespendole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sespendole is a natural product found in Pseudobotrytis with data available.

Applications De Recherche Scientifique

Inhibition of Lipid Droplet Synthesis

Biological Mechanism:

Sespendole has been identified as a potent inhibitor of lipid droplet formation in mouse macrophages. The compound operates by inhibiting the synthesis of cholesteryl ester and triacylglycerol, with IC50 values of 4.0 mM and 3.2 mM respectively . This inhibition is significant as lipid droplet accumulation in macrophages is a precursor to foam cell formation, which contributes to arteriosclerosis and cardiovascular diseases.

Case Study:

In a study published in Nature, researchers isolated this compound from the culture broth of Pseudobotrytis terrestris and demonstrated its effects on lipid metabolism in macrophages. The study utilized various biochemical assays to confirm that this compound effectively reduced both the number and size of cytosolic lipid droplets without affecting cell viability at concentrations up to 20 mM .

Potential Therapeutic Applications

Cardiovascular Health:

Given its role in inhibiting lipid accumulation in macrophages, this compound may have therapeutic implications for managing conditions related to dyslipidemia and cardiovascular diseases. By targeting lipid metabolism pathways, this compound could potentially mitigate the risk factors associated with atherosclerosis.

Antiviral Activity:

While primary research has focused on lipid metabolism, there are indications that compounds related to this compound may exhibit antiviral properties. Research into similar indolosesquiterpenes suggests potential applications in antiviral drug development, although specific studies on this compound's antiviral efficacy are still required .

Biosynthetic Insights

Biosynthetic Pathway:

The biosynthesis of this compound involves a series of enzymatic reactions facilitated by genes identified in Pseudobotrytis terrestris. Recent studies have elucidated the biosynthetic pathway through heterologous expression techniques, revealing that specific enzymes are responsible for modifying the indole structure . Understanding this pathway can aid in the synthetic production of this compound and related compounds for research and therapeutic use.

Summary Table of this compound's Applications

| Application Area | Details |

|---|---|

| Lipid Metabolism Inhibition | Inhibits cholesteryl ester and triacylglycerol synthesis; potential for cardiovascular health. |

| Therapeutic Potential | May aid in managing dyslipidemia; requires further research for antiviral properties. |

| Biosynthetic Research | Insights into enzymatic pathways can facilitate synthetic production and compound modification. |

Propriétés

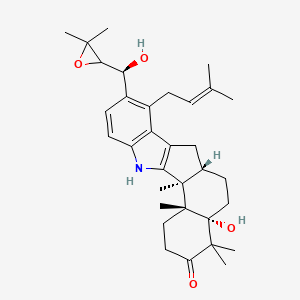

Formule moléculaire |

C33H45NO4 |

|---|---|

Poids moléculaire |

519.7 g/mol |

Nom IUPAC |

(1S,12S,15S,20R)-7-[(S)-(3,3-dimethyloxiran-2-yl)-hydroxymethyl]-15-hydroxy-1,16,16,20-tetramethyl-8-(3-methylbut-2-enyl)-3-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-2(10),4(9),5,7-tetraen-17-one |

InChI |

InChI=1S/C33H45NO4/c1-18(2)9-10-20-21(26(36)28-30(5,6)38-28)11-12-23-25(20)22-17-19-13-16-33(37)29(3,4)24(35)14-15-31(33,7)32(19,8)27(22)34-23/h9,11-12,19,26,28,34,36-37H,10,13-17H2,1-8H3/t19-,26-,28?,31+,32+,33+/m0/s1 |

Clé InChI |

QMEIUISJYPRNPF-ZWXFSXOLSA-N |

SMILES isomérique |

CC(=CCC1=C(C=CC2=C1C3=C(N2)[C@]4([C@H](C3)CC[C@@]5([C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H](C6C(O6)(C)C)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC2=C1C3=C(N2)C4(C(C3)CCC5(C4(CCC(=O)C5(C)C)C)O)C)C(C6C(O6)(C)C)O)C |

Synonymes |

sespendole |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.